molecular formula C10H12FNO4S2 B2907861 2-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl fluoride CAS No. 2138226-51-2

2-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl fluoride

Cat. No.: B2907861
CAS No.: 2138226-51-2
M. Wt: 293.33
InChI Key: WNBDMYPZHDZTNZ-UHFFFAOYSA-N
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Description

2-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl fluoride is a complex organic compound that features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a benzenesulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl fluoride typically involves the reaction of pyrrolidine with benzenesulfonyl fluoride under controlled conditions. The reaction is often facilitated by the presence of a base, such as triethylamine, which helps in the deprotonation of pyrrolidine, making it more nucleophilic. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher yields and reduced production costs .

Mechanism of Action

The mechanism of action of 2-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active site serine residues of enzymes, leading to irreversible inhibition. This interaction disrupts the normal function of the enzyme, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl fluoride is unique due to the combination of its pyrrolidine ring and sulfonyl fluoride group, which imparts specific reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S2/c11-17(13,14)9-5-1-2-6-10(9)18(15,16)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBDMYPZHDZTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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